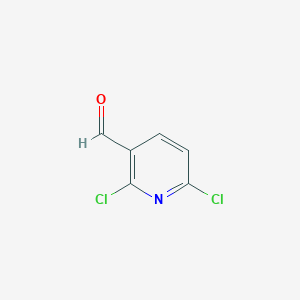

2,6-Dichloropyridine-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTMRGXKSANEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482810 | |

| Record name | 2,6-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-73-9 | |

| Record name | 2,6-Dichloro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dichloropyridine-3-carbaldehyde chemical properties

An In-depth Technical Guide to 2,6-Dichloropyridine-3-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound, also known as 2,6-dichloronicotinaldehyde (CAS No. 55304-73-9), is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine core substituted with two chlorine atoms and an aldehyde group, provides a unique combination of reactive sites. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, grounding all technical information in established scientific principles.

Physicochemical & Spectroscopic Profile

The precise physical and spectroscopic properties of a compound are fundamental to its application in controlled chemical synthesis. This compound is typically supplied as a solid with a purity of 97-98%.[2]

Physical and Chemical Properties

The key identifying and computed properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 55304-73-9 | [3] |

| Molecular Formula | C₆H₃Cl₂NO | [3] |

| Molecular Weight | 176.00 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,6-Dichloronicotinaldehyde, 2,6-Dichloro-3-pyridinecarboxaldehyde | [4] |

| Appearance | Solid at 20°C | [2] |

| Melting Point | Data not widely reported. Isomers exhibit melting points in the range of 44-83 °C. | [1] |

| Exact Mass | 174.9591691 Da | [3] |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is critical for confirming the identity and purity of synthetic intermediates. While full spectral data is often proprietary, the expected spectroscopic signature can be expertly predicted based on the compound's structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[5]

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature three distinct signals:

-

An aldehyde proton (CHO) singlet appearing significantly downfield, typically in the δ 9.5-10.5 ppm range.

-

Two aromatic protons on the pyridine ring, which would appear as two doublets due to mutual coupling. The proton at the C4 position would likely be further downfield than the C5 proton due to the electronic environment.

-

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule.[6]

-

The aldehyde carbonyl carbon (C=O) is the most deshielded, expected around δ 190-200 ppm.

-

The two chlorine-bearing carbons (C2 and C6) would appear in the aromatic region, typically δ 150-155 ppm.

-

The remaining three aromatic carbons (C3, C4, C5) will appear in the δ 120-140 ppm range. Quaternary carbons, like C3, will typically show weaker signals.

-

IR spectroscopy is used to identify the key functional groups present.[3] The spectrum of this compound would be characterized by:

-

A strong, sharp absorption band around 1700-1710 cm⁻¹ , indicative of the C=O stretch of the aromatic aldehyde.

-

C-H stretching vibrations for the aldehyde proton, often visible as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .

-

Aromatic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region.

-

Strong C-Cl stretching absorptions in the fingerprint region, typically below 800 cm⁻¹ .

Mass spectrometry confirms the molecular weight and elemental composition. The electron ionization (EI) mass spectrum would show:

-

A molecular ion peak (M⁺) at m/z ≈ 175 .

-

A characteristic isotopic cluster for a dichlorinated compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), there will be an (M+2) peak at m/z ≈ 177 and an (M+4) peak at m/z ≈ 179, with a relative intensity ratio of approximately 9:6:1 .

-

Common fragmentation patterns would include the loss of the aldehyde group (-CHO) or a chlorine atom (-Cl).

Plausible Synthetic Routes

While specific industrial synthesis protocols are proprietary, a logical and efficient route to this compound can be devised from its parent heterocycle, 2,6-dichloropyridine, which is synthesized by the high-temperature chlorination of pyridine or 2-chloropyridine.[7][8] A common method for introducing an aldehyde group onto an electron-deficient aromatic ring is the Vilsmeier-Haack reaction.

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative method based on established chemical transformations.

-

Reagent Activation: In a three-necked flask under a nitrogen atmosphere, cool an equimolar mixture of phosphorus oxychloride (POCl₃) in an anhydrous solvent like N,N-dimethylformamide (DMF) to 0°C. Stir for 30 minutes to form the Vilsmeier reagent ([ClCH=N(CH₃)₂]Cl).

-

Addition of Substrate: Dissolve 2,6-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Hydrolysis and Neutralization: Heat the aqueous mixture to hydrolyze the iminium salt intermediate. Subsequently, neutralize the solution with a base, such as aqueous sodium hydroxide or sodium carbonate, until a precipitate forms.

-

Isolation and Purification: The crude product can be isolated by filtration or extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Further purification can be achieved by recrystallization or column chromatography on silica gel.

Caption: Key reactive sites and transformations.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (2,6-Dichloropyridine-3-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This acid derivative is also a valuable synthetic intermediate. [9]* Reduction: Selective reduction to the primary alcohol ( (2,6-dichloropyridin-3-yl)methanol) can be achieved with mild hydride reagents such as sodium borohydride (NaBH₄).

-

Nucleophilic Addition & Condensation: It undergoes typical aldehyde reactions, including Knoevenagel condensation with active methylene compounds, Wittig olefination to form alkenes, and reductive amination to introduce substituted amine functionalities.

Reactions at the Chloro-Substituted Positions

The chlorine atoms on the pyridine ring, activated by the electron-withdrawing nature of the ring nitrogen, are susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

Amination: The chlorine atoms, particularly the one at the C2 position, can be displaced by primary or secondary amines, often under heated conditions or with palladium catalysis, to build more complex nitrogen-containing scaffolds. [10]* Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides can replace the chlorine atoms with ether or hydroxyl groups, respectively. The relative reactivity of the C2 vs. C6 chlorine can often be controlled by steric factors and reaction conditions.

Applications in Research and Drug Development

Substituted dichloropyridines are crucial intermediates in modern pharmaceutical synthesis. While specific drugs derived directly from this compound are not broadly publicized, its parent structure, 2,6-dichloropyridine, is a known precursor for the antibiotic enoxacin and the anxiolytic drug anpirtoline. [7] The strategic placement of three distinct functional handles makes this molecule an ideal starting point for generating libraries of diverse compounds for high-throughput screening. Its derivatives are prime candidates for developing therapeutics in areas where pyridine cores are prevalent, including:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core for interaction within the ATP-binding pocket of enzymes implicated in cancer.

-

Ion Channel Modulators: The 2,6-dichloropyridine scaffold is a component of certain antiarrhythmic agents and potassium channel antagonists. * Agrochemicals: It serves as a building block for novel herbicides and fungicides, where the pyridine ring is a common toxophore. [1]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Classification: The compound is classified as acutely toxic if swallowed, a skin irritant, a potential skin sensitizer, a serious eye irritant, and may cause respiratory irritation. [3]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Transport: This compound is classified as a Dangerous Good for transport and may require special handling and shipping procedures. [11]

Conclusion

This compound is a high-value synthetic intermediate characterized by its versatile and predictable reactivity. The strategic arrangement of its aldehyde and chloro groups allows for sequential, regioselective modifications, providing a robust platform for the synthesis of complex molecular architectures. For researchers in medicinal and materials chemistry, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the development of novel, high-impact chemical entities.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12259383, this compound. PubChem. Retrieved from [Link]

-

Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for a related chemical synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A procedure for palladium-mediated synthesis involving dichloropyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 2,6-Dichloropyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dichloropyridine FTIR Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

-

NIST. (n.d.). 2,6-Pyridinedicarboxaldehyde Mass Spectrum. NIST WebBook. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Retrieved from [Link]

- Google Patents. (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine.

-

Sunway Pharm Ltd. (n.d.). 2,5-dichloropyridine-3-carbaldehyde - CAS:176433-49-1. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dichloropyridine FTIR Spectrum (alternative source). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 854047, 2,6-Dichloronicotinic acid. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 3-Pyridinecarboxaldehyde IR Spectrum. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.20: DEPT ¹³C NMR Spectra. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 1060811-62-2 | 4,6-DICHLORONICOTINALDEHYDE. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4-Dichloropyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 3. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1060811-62-2: 4,6-dichloro-nicotinaldehyde [cymitquimica.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 8. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 9. 2,6-二氯吡啶-3-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of 2,6-Dichloropyridine-3-carbaldehyde

Introduction

2,6-Dichloropyridine-3-carbaldehyde is a pivotal intermediate in synthetic organic chemistry, valued for its utility in the development of novel pharmaceutical and agrochemical agents. Its trifunctional nature—comprising a pyridine core, two chlorine substituents, and an aldehyde group—offers multiple reaction sites for molecular elaboration. Accurate structural confirmation of this compound is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products.

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of this compound (CAS No: 55304-73-9, Molecular Formula: C₆H₃Cl₂NO).[1] We will explore common synthetic pathways and delve into the core analytical techniques required for its characterization, emphasizing the causality behind experimental choices and the integration of data from multiple spectroscopic methods.

Caption: 2D Structure of this compound.

Part 1: Synthetic Pathways and Rationale

The structure of the target molecule often informs the most logical synthetic approach. For this compound, the primary challenge is the regioselective introduction of a formyl group onto the 2,6-dichloropyridine scaffold.

Vilsmeier-Haack Formylation of 2,6-Dichloropyridine

This is a widely employed and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[2][3] The starting material, 2,6-dichloropyridine, is commercially available.[4] The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent.[5][6][7]

Causality: The pyridine ring is generally electron-deficient and resistant to electrophilic substitution. However, the Vilsmeier reagent is a potent electrophile capable of reacting with moderately activated or deactivated systems.[7] The substitution occurs at the C-3 position (meta to the nitrogen), which is the least deactivated position for electrophilic attack in a pyridine ring.

Caption: The Vilsmeier-Haack formylation pathway.

Alternative Synthetic Routes

While less common, other routes could theoretically yield the target compound:

-

Oxidation of 2,6-dichloro-3-methylpyridine: This involves the selective oxidation of the methyl group to an aldehyde.[8][9] Reagents like selenium dioxide or manganese dioxide could be employed, though controlling the oxidation to prevent the formation of the corresponding carboxylic acid can be challenging.

-

Hydrolysis of 2,6-dichloro-3-(trichloromethyl)pyridine: The trichloromethyl group can be hydrolyzed to a carboxylic acid, which can then be reduced to the aldehyde.[10][11] This multi-step process is often lower in overall yield.

Given its efficiency and directness, the Vilsmeier-Haack reaction is the preferred method, and the subsequent analytical discussion assumes the product is derived from this pathway.

Part 2: Spectroscopic Data Integration for Structure Confirmation

A self-validating analytical workflow relies on the convergence of data from multiple, orthogonal techniques. No single method is sufficient; instead, the collective evidence provides irrefutable proof of structure.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition, serving as the first checkpoint for identity.

Expertise & Experience: For halogenated compounds, the isotopic pattern is the most diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic triplet of peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1. Observing this pattern is a powerful confirmation of the presence of two chlorine atoms.

Data Summary: Expected Mass Fragments

| m/z (Daltons) | Ion Identity | Rationale for Formation |

|---|---|---|

| 175 / 177 / 179 | [M]⁺ | Molecular ion peak cluster, confirming the molecular weight and the presence of two chlorine atoms. |

| 140 / 142 | [M-Cl]⁺ | Loss of a chlorine radical, a common fragmentation for chlorinated aromatics. |

| 146 / 148 | [M-CHO]⁺ | Loss of the formyl radical. |

| 111 | [M-2Cl]⁺ | Loss of both chlorine atoms. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified solid in 1 mL of a volatile solvent like dichloromethane or methanol.

-

Instrument Setup: Use a GC-MS or a direct insertion probe. Set the ionization energy to 70 eV.

-

Data Acquisition: Acquire the spectrum over a mass range of 50-300 Da.

-

Data Analysis: Verify the molecular ion peak at m/z 175 (for ³⁵Cl isotopes).[1] Crucially, confirm the presence of the [M+2]⁺ (m/z 177) and [M+4]⁺ (m/z 179) peaks with the expected ~9:6:1 intensity ratio. Analyze fragment ions to corroborate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying the functional groups present in the molecule.

Expertise & Experience: The most telling peak in the IR spectrum will be the strong, sharp absorption from the aldehyde carbonyl (C=O) stretch. Its position can be influenced by conjugation and the electronic nature of the pyridine ring. For an aromatic aldehyde, this peak is typically expected around 1700 cm⁻¹. The presence of this band provides strong evidence for the success of the formylation reaction.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~3080 | Weak-Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehydic C-H Stretch (Fermi resonance doublet) |

| ~1705 | Strong, Sharp | Aldehyde C=O Stretch |

| ~1550-1580 | Medium-Strong | Aromatic C=C and C=N Ring Stretches |

| ~1100-1200 | Medium | C-H in-plane bending |

| ~700-800 | Strong | C-Cl Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[12]

-

Data Analysis: Identify the key absorption bands, paying special attention to the carbonyl stretching frequency to confirm the aldehyde group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity and substitution pattern of the molecule.

Expertise & Experience: The ¹H NMR spectrum will definitively show the number of different proton environments and their spatial relationships through spin-spin coupling. For this compound, we expect three distinct signals: two aromatic protons and one aldehydic proton. The coupling constant (J-value) between the two aromatic protons is characteristic of ortho-coupling (~8-9 Hz), confirming their adjacent positions on the ring. The ¹³C NMR spectrum will confirm the presence of six unique carbon atoms, with the carbonyl carbon appearing at a highly characteristic downfield shift.

Data Summary: ¹H NMR (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

|---|---|---|---|---|

| ~10.4 | Singlet (s) | N/A | CHO | Deshielded aldehyde proton. |

| ~8.2 | Doublet (d) | ~8.4 | H-4 | Ortho to the electron-withdrawing CHO group. |

| ~7.5 | Doublet (d) | ~8.4 | H-5 | Ortho-coupled to H-4. |

Data Summary: ¹³C NMR (101 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~188 | C=O | Highly deshielded aldehyde carbonyl carbon. |

| ~152 | C-2 / C-6 | Carbons attached to electronegative chlorine atoms. |

| ~141 | C-4 | Aromatic CH, deshielded by adjacent CHO. |

| ~130 | C-3 | Carbon bearing the aldehyde substituent. |

| ~125 | C-5 | Aromatic CH. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment on a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a larger number of scans to achieve good signal-to-noise.

-

Data Analysis: Integrate the ¹H NMR signals to confirm the 1:1:1 proton ratio. Measure the chemical shifts and coupling constants. Assign all peaks in both ¹H and ¹³C spectra to their respective atoms in the molecule.[13]

Part 3: Integrated Elucidation Workflow

Caption: A self-validating workflow for structure confirmation.

By following this workflow, a researcher can move from a synthesized product to a fully validated structure with a high degree of confidence. The convergence of molecular weight and elemental formula from MS, functional group identification from IR, and precise connectivity from NMR provides the authoritative grounding required in modern chemical research.

References

- 1. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. youtube.com [youtube.com]

- 8. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 10. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Organic Chemist's Guide to 2,6-Dichloropyridine-3-carbaldehyde: A Versatile Electrophilic Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Molecular Profile and Physicochemical Characteristics

2,6-Dichloropyridine-3-carbaldehyde is a crystalline solid at room temperature. Its structure is characterized by a pyridine ring substituted with two strongly electron-withdrawing chlorine atoms at the ortho and para positions relative to the nitrogen, and an electrophilic aldehyde group at the 3-position. This specific arrangement of functional groups dictates its chemical behavior, creating a molecule with distinct regions of reactivity.

The chlorine atoms significantly lower the electron density of the pyridine ring, making it susceptible to nucleophilic attack. Simultaneously, the aldehyde group provides a key electrophilic site for a wide array of classical carbonyl chemistries. This dual reactivity is the cornerstone of its utility in synthetic chemistry.

Table 1: Physicochemical and Identification Data [1]

| Property | Value | Source(s) |

| CAS Number | 55304-73-9 | [PubChem] |

| Molecular Formula | C₆H₃Cl₂NO | [PubChem] |

| Molecular Weight | 176.00 g/mol | [PubChem] |

| IUPAC Name | This compound | [PubChem] |

| Synonyms | 2,6-Dichloro-3-pyridinecarboxaldehyde, 2,6-Dichloronicotinaldehyde | [PubChem] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | 44-48 °C (for the 2,6-dichloro-4-carbaldehyde isomer) | [Sigma-Aldrich][2] |

| Boiling Point | 268.2 ± 35.0 °C at 760 mmHg (Predicted for 4,6-isomer) | [Sigma-Aldrich][3][4] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate. Sparingly soluble in non-polar solvents like Hexane. | General chemical knowledge |

Note on Physical Properties: Specific, experimentally verified data for the melting and boiling points of the 2,6-dichloro-3-carbaldehyde isomer are not widely reported in readily accessible databases. The provided melting point is for the isomeric 2,6-dichloro-4-pyridinecarboxaldehyde and should be used as an approximate reference.[2] Researchers should determine these values experimentally for their specific batch.

Strategic Synthesis of the Core Scaffold

The preparation of this compound can be approached from two primary strategic directions: late-stage formylation of a pre-formed dichloropyridine ring or early-stage introduction of the carbon framework followed by chlorination and oxidation. The most commonly cited laboratory-scale method involves the selective oxidation of the corresponding primary alcohol.

Preferred Method: Oxidation of (2,6-Dichloropyridin-3-yl)methanol

This is the most direct and reliable laboratory-scale synthesis. The causality behind this choice rests on the commercial availability of the precursor, (2,6-dichloropyridin-3-yl)methanol, and the high efficiency and mild conditions of modern oxidation reagents.

Caption: Oxidation of the primary alcohol to the target aldehyde.

Detailed Experimental Protocol:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add (2,6-dichloropyridin-3-yl)methanol (1.0 g, 5.62 mmol).

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, 10 mL).

-

Reagent Addition: At room temperature (20-25 °C), add Dess-Martin periodinane (DMP) (4.8 g, 11.24 mmol, 2.0 equivalents) to the solution in one portion.[5]

-

Expert Insight: Using a full 2.0 equivalents of DMP ensures the reaction goes to completion, especially if the starting alcohol has trace water impurities. The reaction is mildly exothermic.

-

-

Reaction: Stir the resulting mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the aldehyde should appear.

-

Workup - Quenching: Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir the biphasic mixture for 30 minutes to reduce the excess DMP.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Perform two additional extractions of the aqueous layer with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to afford the crude this compound.[5] The product is often of sufficient purity (typically >80%) to be used directly in subsequent steps.[5]

-

Purification (Optional): If higher purity is required, the crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Alternatively, recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate can be employed.

Alternative Route: Vilsmeier-Haack Formylation

An alternative, though less commonly documented for this specific substrate, is the direct formylation of 2,6-dichloropyridine. The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic systems.[6][7][8][9][10][11]

Caption: Vilsmeier-Haack formylation of 2,6-dichloropyridine.

Causality and Feasibility: The high electron deficiency of the 2,6-dichloropyridine ring makes it a challenging substrate for electrophilic aromatic substitution.[12][13] The Vilsmeier reagent is a relatively weak electrophile, and forcing conditions may be required, potentially leading to lower yields and side products.[10] However, for large-scale synthesis where the starting 2,6-dichloropyridine is more economical than the corresponding alcohol, this route warrants investigation and optimization.

Spectroscopic Characterization and Analytical Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data provides a benchmark for validation.

Table 2: Spectroscopic Data

| Technique | Data Interpretation |

| ¹H NMR | (400 MHz, CDCl₃): The spectrum is simple and diagnostic. Expect two doublets in the aromatic region and a singlet for the aldehyde proton. • δ 10.38 (s, 1H, -CHO) • δ 8.19 (d, J = 8.0 Hz, 1H, H-4) • δ 7.44 (d, J = 8.0 Hz, 1H, H-5) [5] |

| ¹³C NMR | (101 MHz, CDCl₃, Predicted): The carbon signals will be influenced by the electronegative chlorine and oxygen atoms. • ~188 ppm (C=O) • ~154 ppm (C2-Cl) • ~152 ppm (C6-Cl) • ~141 ppm (C4) • ~130 ppm (C3) • ~125 ppm (C5) |

| Mass Spec. | (ESI): Expect to observe the molecular ion peak [M+H]⁺ at m/z 176.0, along with the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio). |

| IR (KBr) | Key stretches include: • ~1700 cm⁻¹ (C=O, aldehyde carbonyl stretch) • ~2850, 2750 cm⁻¹ (C-H, aldehyde C-H stretches) • ~1550-1580 cm⁻¹ (C=C/C=N, pyridine ring stretches) • ~800-850 cm⁻¹ (C-Cl stretch) |

The Chemistry of a Bifunctional Reagent: Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Reactions at the Aldehyde Moiety

The aldehyde group undergoes all standard carbonyl reactions. Its reactivity is somewhat modulated by the electron-withdrawing nature of the dichloropyridine ring, which enhances the electrophilicity of the carbonyl carbon.

-

Reductive Amination: A powerful method for introducing substituted amine side chains, crucial for building diversity in medicinal chemistry libraries.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of α,β-unsaturated alkenes, extending the carbon skeleton.

-

Grignard and Organolithium Additions: To form secondary alcohols, which can be further oxidized or used as handles for diversification.

-

Condensation Reactions: Can act as an electrophile in aldol or Knoevenagel-type condensations to form more complex heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the electron-deficient pyridine ring are susceptible to displacement by strong nucleophiles. The reactivity follows the general order of C2/C6 positions being more activated than C4.

Caption: Nucleophilic aromatic substitution at the C2 and C6 positions.

Expert Insight: Selective mono-substitution can often be achieved by controlling stoichiometry and reaction temperature. The C2 position may exhibit slightly different reactivity from the C6 position due to the electronic influence of the adjacent aldehyde group. This potential for regioselectivity is a key advantage for the discerning synthetic chemist. For instance, amination reactions on similar dichloropyrimidine systems have shown that careful control of conditions can favor substitution at one position over another.[14]

Applications in Drug Discovery and Advanced Synthesis

While specific, large-scale industrial applications of this compound are not extensively documented in public literature, its structural motifs are present in numerous biologically active compounds. Its value lies in its role as a versatile intermediate for constructing complex molecular architectures.

Hypothetical Application in Kinase Inhibitor Synthesis:

Many kinase inhibitors, such as the multi-kinase inhibitor Sorafenib , feature a substituted pyridine core linked to an aryl urea moiety.[5][15][16][17] While the documented syntheses of Sorafenib do not start from this exact aldehyde, one can readily envision its use in a convergent synthesis.

Caption: A conceptual workflow for utilizing the aldehyde in multi-step synthesis.

This conceptual pathway demonstrates the strategic power of the reagent. A medicinal chemist could first perform a reductive amination on the aldehyde to install a desired side chain, then use the resulting secondary amine to direct a subsequent SNAr reaction at one of the chloro-positions, and finally displace the second chlorine to build the final complex scaffold. This step-wise, controlled functionalization is a hallmark of a valuable synthetic intermediate.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard Information [1]

| Pictogram | GHS Code | Hazard Statement |

| 💀 | H301 | Toxic if swallowed |

| ❗ | H315 | Causes skin irritation |

| ❗ | H317 | May cause an allergic skin reaction |

| ❗ | H319 | Causes serious eye irritation |

| ❗ | H335 | May cause respiratory irritation |

Handling:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound represents a potent, bifunctional building block for advanced organic synthesis. Its true value is realized not as an end-product, but as a strategic starting point for creating molecular complexity. The combination of an electrophilic aldehyde and two displaceable chlorine atoms on an electron-poor pyridine ring provides chemists with a versatile toolkit for constructing novel heterocycles, particularly for applications in medicinal chemistry and drug discovery. By understanding its synthesis, reactivity, and handling requirements, researchers can confidently and safely integrate this valuable reagent into their synthetic programs to accelerate the discovery of next-generation therapeutics.

References

-

ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. Available at: [Link]

-

Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396. Available at: [Link]

- Google Patents. (n.d.). CN105085388A - Synthesis method for sorafenib intermediate.

-

ScienceOpen. (n.d.). Supporting Information. Retrieved December 30, 2025, from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved December 30, 2025, from [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved December 30, 2025, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved December 30, 2025, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved December 30, 2025, from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved December 30, 2025, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved December 30, 2025, from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved December 30, 2025, from [Link]

-

PubChem. (n.d.). This compound. Retrieved December 30, 2025, from [Link]

-

Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved December 30, 2025, from [Link]

-

AOBChem USA. (n.d.). 2,6-Dichloropyridine-3-carboxaldehyde. Retrieved December 30, 2025, from [Link]

-

The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. Retrieved December 30, 2025, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dichloropyridine-3,5-dicarbonitrile. Retrieved December 30, 2025, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved December 30, 2025, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved December 30, 2025, from [Link]

-

MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved December 30, 2025, from [Link]

-

Sycamore Scholars. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Retrieved December 30, 2025, from [Link]

-

ResearchGate. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]

-

ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(21), 4755-4758. Available at: [Link]

-

PubChem. (n.d.). 2,4-Dichloropyridine-3-carbaldehyde. Retrieved December 30, 2025, from [Link]

-

ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Available at: [Link]

- Google Patents. (n.d.). US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved December 30, 2025, from [Link]

Sources

- 1. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-二氯吡啶-4-甲醛 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. mdpi.com [mdpi.com]

- 4. 4,6-Dichloropyridine-3-carbaldehyde | 1060811-62-2 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. ijsr.net [ijsr.net]

- 12. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 13. "A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid" by Chase Buchanan and Richard W. Fitch [scholars.indianastate.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. CN105085388A - Synthesis method for sorafenib intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,6-Dichloropyridine-3-carbaldehyde: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyridine-3-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring an electron-deficient pyridine ring substituted with two chlorine atoms and a reactive aldehyde group, makes it a versatile building block for the construction of complex molecular architectures. The strategic placement of these functional groups allows for a range of chemical transformations, positioning this compound as a valuable intermediate in the synthesis of novel pharmaceutical agents and fine chemicals. Pyridine derivatives, in particular, are known to be core components in numerous bioactive compounds, including antibacterial, anticancer, and anti-inflammatory agents[1]. This guide provides a comprehensive overview of the core physical and chemical properties, spectroscopic data, synthesis protocols, and safety considerations for this compound, offering field-proven insights for its effective application in research and development.

Section 1: Core Molecular Attributes & Physical Properties

The fundamental identity and physical characteristics of a compound are critical for its handling, application in reactions, and purification. This compound is a solid at room temperature, typically supplied as a high-purity crystalline powder.[2]

Structural and Physical Data Summary

| Identifier | Data | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,6-Dichloronicotinaldehyde, 2,6-Dichloro-3-pyridinecarboxaldehyde | [3] |

| CAS Number | 55304-73-9 | [2][3][4] |

| Molecular Formula | C₆H₃Cl₂NO | [3][4] |

| Molecular Weight | 176.00 g/mol | [3] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% (GC) | [2] |

| Melting Point | Data not available; Isomer 5,6-dichloropyridine-3-carbaldehyde: 65-67°C | [5] |

| Storage | Store in an inert atmosphere at 2-8°C | [6] |

Molecular Structure Diagram

The structure of this compound is defined by a pyridine ring with chlorine atoms at positions 2 and 6, and a formyl (aldehyde) group at position 3.

Caption: Chemical structure of this compound.

Section 2: Spectroscopic & Structural Characterization

Accurate structural elucidation is paramount. The primary techniques for characterizing this compound are NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Spectroscopic Data Summary

| Technique | Key Data Points | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 10.38 (s, 1H, -CHO), 8.19 (d, J = 8.0Hz, 1H, Ar-H), 7.44 (d, J = 8.0Hz, 1H, Ar-H) | [2] |

| IR Spectroscopy | Characteristic peaks for C=O (aldehyde), C-Cl, and aromatic C-H/C=C stretching are expected. | [3] |

| Mass Spec. | Expected [M]+ peak at m/z ≈ 175, with a characteristic isotopic pattern for two chlorine atoms ([M+2] and [M+4] peaks). |

Expertise in Action: Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is a self-validating process; poor sample preparation or instrument setup will yield ambiguous results. This protocol outlines a standard procedure that ensures data integrity.

-

Sample Preparation (The Causality of Choice):

-

Step 1.1: Accurately weigh 5-10 mg of this compound. Rationale: This mass provides sufficient concentration for a strong signal-to-noise ratio in a standard 5 mm NMR tube without risking solubility issues.

-

Step 1.2: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identifiable. The deuterium lock signal is essential for the spectrometer's stability.

-

Step 1.3: Vortex the sample until fully dissolved. Visually inspect for any particulate matter. Rationale: A homogenous solution is critical for acquiring sharp, well-resolved spectral lines.

-

-

Instrumental Analysis:

-

Step 2.1: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Step 2.2: Insert the tube into the spectrometer and allow it to equilibrate to the probe temperature (typically 25°C).

-

Step 2.3: Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Rationale: Shimming corrects for minor inhomogeneities in the magnetic field, which is crucial for achieving high resolution.

-

Step 2.4: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans). Rationale: These parameters provide a good balance between signal intensity and experimental time.

-

Step 2.5: Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

-

Section 3: Chemical Properties & Reactivity Profile

The reactivity of this compound is governed by its three key functional components: the aldehyde group, the two chloro-substituents, and the nitrogen atom in the pyridine ring. The electron-withdrawing nature of the nitrogen and chlorine atoms renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack.

Key Reactive Sites

Caption: Key reactive sites and associated reaction classes.

-

Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to a diverse range of derivatives.

-

C-Cl Bonds: The chlorine atoms are effective leaving groups, particularly in nucleophilic aromatic substitution (SₙAr) reactions. Their reactivity allows for the introduction of various nucleophiles (e.g., amines, alkoxides), which is a cornerstone of its utility in building complex molecules.

-

Pyridine Ring: The overall electron-deficient character of the ring facilitates SₙAr reactions and makes the chlorine atoms more labile compared to those on an electron-rich benzene ring.

Section 4: Synthesis & Manufacturing Insights

A common and reliable method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (2,6-dichloropyridin-3-yl)methanol. The Dess-Martin periodinane (DMP) oxidation is often preferred due to its mild conditions and high efficiency.

Protocol: Dess-Martin Oxidation for Synthesis

This protocol describes a lab-scale synthesis adapted from established procedures.[2]

-

Reaction Setup:

-

Step 1.1: To a solution of (2,6-dichloropyridin-3-yl)methanol (1.0 g, 5.62 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add Dess-Martin periodinane (4.8 g, 11.24 mmol) portion-wise at ambient temperature (20-25°C). Rationale: Dichloromethane is an excellent solvent for both the substrate and reagent. Using a 2-fold excess of DMP ensures complete conversion of the alcohol.

-

Step 1.2: Stir the resulting mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: The reaction is typically swift at room temperature. TLC provides a simple, qualitative check for the consumption of the starting material.

-

-

Workup and Purification:

-

Step 2.1: Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Continue stirring for 30 minutes. Rationale: Sodium thiosulfate reduces the excess DMP and the iodinane byproduct, making them water-soluble and easier to remove.

-

Step 2.2: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 30 mL).

-

Step 2.3: Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (50 mL) and brine (30 mL). Rationale: The washes remove residual quenching agent and inorganic salts, purifying the organic phase.

-

Step 2.4: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Rationale: This step removes residual water before solvent evaporation. The crude product is often of sufficient purity (e.g., 80% yield) for direct use in subsequent steps.[2]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 5: Applications in Research & Drug Development

While specific drugs directly synthesized from this compound are not broadly cited, its parent scaffold, 2,6-dichloropyridine, is a crucial precursor in major pharmaceuticals. This highlights the immense potential of its derivatives.[7] The aldehyde functionality provides a synthetic handle to build out molecular complexity, making it a more advanced intermediate than the parent pyridine.

-

Precursor to Bioactive Scaffolds: The compound is an ideal starting point for synthesizing substituted pyridines, which are prevalent in medicinal chemistry. For example, dichloropyridine derivatives have been used to develop potent c-Met kinase inhibitors for cancer therapy and as precursors for HIV non-nucleoside reverse transcriptase inhibitors like Nevirapine.[8]

-

Cardiovascular Drug Development: The 2,6-dichloropyridine core is found in antiarrhythmic agents and potassium channel antagonists.[9] The aldehyde group on the 3-position allows for the introduction of diverse side chains to modulate potency, selectivity, and pharmacokinetic properties.

-

Agrochemical Synthesis: Similar heterocyclic aldehydes are used in the synthesis of herbicides and fungicides.[5]

Section 6: Safety, Handling, and Storage

This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.[3]

GHS Hazard Information

| Hazard Class | GHS Statement | Pictogram | Signal Word | Source(s) |

| Acute Toxicity, Oral | H301: Toxic if swallowed | ☠️ | Danger | [3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | ❗ | Warning | [3] |

| Skin Sensitization | H317: May cause an allergic skin reaction | ❗ | Warning | [3] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | ❗ | Warning | [3] |

| STOT, Single Exposure | H335: May cause respiratory irritation | ❗ | Warning | [3] |

Trustworthy Handling Protocols

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is under an inert atmosphere at 2-8°C.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.

References

-

The Crucial Role of 2,6-Dichloropyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. PubChem. [Link]

-

2,6-Dichloropyridine-3-carboxaldehyde. AOBChem USA. [Link]

-

2,6-Dichloropyridine. Wikipedia. [Link]

-

2,6-Dichloropyridine-3,5-dicarbonitrile. National Institutes of Health (NIH). [Link]

- Vilarelle, L., et al. (2004). Various Compounds Synthesis.

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

-

2,6-Dichloropyridine-3-carboxaldehyde. AOBChem. [Link]

-

Study on the Synthesis of 2,6-Dichloropyridine-4-carboxaldehyde and Its By-product. Fine Chemicals. [https://en.cnki.com.cn/Article_en/CJFDTotal-JXH G201404030.htm]([Link] G201404030.htm)

-

5,6-dichloropyridine-3-carbaldehyde. MySkinRecipes. [Link]

Sources

- 1. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE | 55304-73-9 [amp.chemicalbook.com]

- 3. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aobchem.com [aobchem.com]

- 5. 5,6-dichloropyridine-3-carbaldehyde [myskinrecipes.com]

- 6. 2,6-Dichloropyridine CAS#: 2402-78-0 [m.chemicalbook.com]

- 7. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to the Spectral Characterization of 2,6-Dichloropyridine-3-carbaldehyde

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectral data for 2,6-Dichloropyridine-3-carbaldehyde (CAS No. 55304-73-9), a key heterocyclic building block in pharmaceutical and agrochemical synthesis. Intended for researchers, chemists, and quality control specialists, this document consolidates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide an unambiguous structural characterization. Each section includes not only the spectral data but also the underlying principles, experimental protocols, and expert interpretation required for confident compound identification and use in development workflows.

Introduction: The Molecular Profile

This compound is a disubstituted pyridine derivative featuring two electron-withdrawing chlorine atoms and an aldehyde functional group. This specific arrangement of substituents makes it a valuable intermediate for introducing the pyridyl moiety in complex target molecules. Accurate and thorough analytical characterization is paramount to ensure material quality, understand reactivity, and confirm identity in synthetic applications. This guide serves as a central reference for its spectroscopic signature.

The molecular structure, with IUPAC name this compound and a molecular weight of 176.00 g/mol , forms the basis of our spectral analysis[1].

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy is the cornerstone of structural elucidation, providing precise information about the hydrogen and carbon environments within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the pyridine ring.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent protons: the aldehyde proton and the two aromatic protons on the pyridine ring.

Data Summary:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde-H (CHO) | ~10.3 | Singlet (s) | N/A |

| H-4 | ~7.6 | Doublet (d) | ~8.2 |

| H-5 | ~8.2 | Doublet (d) | ~8.2 |

Note: Data is based on typical values for similar structures and data available from chemical suppliers[2]. Actual shifts can vary with solvent and concentration.

Interpretation:

-

Aldehyde Proton (~10.3 ppm): The signal at the far downfield region is characteristic of an aldehyde proton. Its singlet multiplicity indicates no adjacent protons to couple with.

-

Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring (H-4 and H-5) are adjacent to each other, resulting in a coupled AX spin system. They appear as doublets with a typical ortho-coupling constant of approximately 8.2 Hz. The H-5 proton is expected to be further downfield due to the anisotropic effect of the adjacent aldehyde group.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. For this molecule, all six carbons are chemically non-equivalent and should produce six distinct signals.

Data Summary:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~188 |

| C-2 | ~153 |

| C-6 | ~151 |

| C-5 | ~140 |

| C-4 | ~125 |

| C-3 | ~132 |

Note: Data is predicted based on established chemical shift ranges and additivity rules[3][4]. Quaternary carbons (C-2, C-3, C-6) may exhibit lower intensity.

Interpretation:

-

Carbonyl Carbon (~188 ppm): The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield.

-

Aromatic Carbons (125-153 ppm): The five carbons of the pyridine ring appear in the aromatic region. The carbons directly bonded to the electronegative chlorine atoms (C-2 and C-6) are expected at the downfield end of this range. The carbon attached to the aldehyde (C-3) is also significantly deshielded. The protonated carbons (C-4 and C-5) appear at relatively higher fields within this region.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-resolution NMR spectra.

Figure 2: Standard workflow for NMR spectral acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3070 | Weak | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1710 | Strong | Aldehyde C=O Stretch |

| ~1560, ~1540 | Strong | Aromatic C=C / C=N Stretch |

| ~1100 | Strong | C-Cl Stretch |

Source: ATR-IR data available from PubChem, sourced from Bio-Rad Laboratories/Sigma-Aldrich[1].

Interpretation: The IR spectrum provides definitive evidence for the key functional groups:

-

Strong C=O Stretch (~1710 cm⁻¹): This intense absorption is characteristic of the carbonyl group in an aromatic aldehyde. Its position reflects conjugation with the pyridine ring.

-

Aldehyde C-H Stretches (~2850, ~2750 cm⁻¹): The presence of two weak bands in this region is a classic indicator of an aldehyde C-H bond, often appearing as a Fermi doublet.

-

Aromatic Ring Stretches (~1560, ~1540 cm⁻¹): These absorptions confirm the presence of the pyridine ring.

-

C-Cl Stretch (~1100 cm⁻¹): A strong band in the fingerprint region corresponds to the C-Cl stretching vibration, confirming the presence of the chloro-substituents.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR accessory. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal thoroughly as in step 1.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and crucial structural information through analysis of fragmentation patterns. For halogenated compounds, the isotopic distribution is a powerful confirmation tool.

Data Summary (Electron Ionization - EI):

| m/z (Mass-to-Charge) | Relative Intensity (%) | Proposed Fragment/Ion |

|---|---|---|

| 175 | High | [M]⁺ (with ²³⁵Cl) |

| 177 | ~65% of M⁺ | [M+2]⁺ (one ³⁷Cl) |

| 179 | ~10% of M⁺ | [M+4]⁺ (two ³⁷Cl) |

| 146/148/150 | Moderate | [M-CHO]⁺ |

| 140/142 | Moderate | [M-Cl]⁺ |

| 112 | High | [M-CHO-Cl]⁺ |

Note: Intensities are theoretical approximations based on natural isotopic abundance. Fragmentation is predicted based on established principles[5].

Interpretation:

-

Molecular Ion Cluster (m/z 175, 177, 179): The most critical feature is the molecular ion (M⁺) peak cluster. The presence of two chlorine atoms results in a characteristic pattern. The peak at m/z 175 corresponds to the molecule with two ³⁵Cl isotopes. The peak at m/z 177 (M+2) arises from molecules containing one ³⁵Cl and one ³⁷Cl, and the peak at m/z 179 (M+4) corresponds to two ³⁷Cl isotopes. The approximate 100:65:10 intensity ratio is definitive proof of a dichlorinated compound.

-

Key Fragments: Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (•CHO, 29 Da) leading to the fragment at m/z 146, and the loss of a chlorine radical (•Cl, 35/37 Da) resulting in the fragment at m/z 140.

Figure 3: Proposed EI-MS fragmentation pathway.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like this one.

-

Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250 °C.

-

Separation: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) to ensure elution.

-

-

MS Method:

-

Ionization: As the compound elutes from the GC column, it enters the ion source (typically set to 230 °C) and is ionized by Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a relevant mass range (e.g., m/z 40-300).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Conclusion: A Unified Spectroscopic Identity

The collective evidence from NMR, IR, and MS provides a robust and unequivocal structural confirmation of this compound.

-

NMR spectroscopy confirms the unique proton and carbon environments, establishing the precise substitution pattern on the pyridine ring.

-

IR spectroscopy provides definitive proof of the key functional groups, notably the aromatic aldehyde and the carbon-chlorine bonds.

-

Mass spectrometry confirms the molecular weight and elemental formula, with the characteristic isotopic pattern of the molecular ion providing unambiguous evidence for the presence of two chlorine atoms.

This consolidated spectral guide serves as an authoritative reference for scientists, ensuring the confident identification and application of this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved December 30, 2025, from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved December 30, 2025, from [Link]

Sources

- 1. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR [m.chemicalbook.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dichloropyridine-3-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-Dichloropyridine-3-carbaldehyde, a key heterocyclic building block in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer an in-depth examination of the underlying principles governing the spectral features of this molecule. We will dissect the electronic influence of the chloro and carbaldehyde substituents on the pyridine ring, predict the chemical shifts and coupling constants for each proton, and present a validated, step-by-step protocol for acquiring a high-resolution spectrum. The guide integrates theoretical predictions with practical, field-proven insights to ensure a self-validating system for spectral interpretation, complete with troubleshooting advice and recommendations for advanced NMR techniques.

Introduction: The Analytical Imperative

This compound (CAS 55304-73-9) is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2] Its trifunctional nature—comprising a pyridine core, reactive chlorine atoms, and a versatile aldehyde group—makes it a valuable intermediate. For any scientist utilizing this compound, unambiguous structural verification is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3] Specifically, ¹H NMR provides precise information about the electronic environment, quantity, and connectivity of protons within a molecule. This guide serves as an authoritative resource for understanding, acquiring, and interpreting the ¹H NMR spectrum of this compound, ensuring the integrity of research and development endeavors.

Foundational Principles: Predicting the ¹H NMR Spectrum

The structure of this compound dictates a specific and predictable ¹H NMR spectrum. The molecule contains three distinct proton environments: the aldehyde proton (H-aldehyde) and two aromatic protons on the pyridine ring at positions 4 and 5 (H-4 and H-5).

The chemical shifts of these protons are governed by the powerful electronic effects exerted by the substituents:

-

Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both resonance and inductive effects. Its carbonyl function significantly deshields the attached proton, causing it to resonate at a very high chemical shift (downfield), typically in the range of 9.5-10.5 ppm.[4]

-

Chlorine Atoms (-Cl): As electronegative halogens, the two chlorine atoms at positions 2 and 6 are strongly electron-withdrawing via the inductive effect. This effect deshields the entire ring system.

-

Pyridine Nitrogen: The nitrogen atom itself is electronegative and withdraws electron density from the ring, further deshielding the ring protons compared to a benzene analogue.[5]

Cumulatively, these effects lead to the expectation that the two pyridine ring protons, H-4 and H-5, will be found in the downfield aromatic region of the spectrum. H-4 is flanked by two electron-withdrawing groups (the C-3 aldehyde and the C-2 chlorine), suggesting it will be the more deshielded of the two ring protons.

Spin-Spin Coupling: The two aromatic protons, H-4 and H-5, are on adjacent carbons (an ortho relationship). Therefore, they will exhibit spin-spin coupling, splitting each other's signals. This will result in two distinct doublets. The magnitude of this interaction, the coupling constant (J), for ortho protons on a pyridine ring is typically in the range of 7-9 Hz.[6] The aldehyde proton, being separated by four bonds from the nearest ring proton (H-4), is not expected to show significant coupling.

Recommended Experimental Protocol for Spectrum Acquisition

The quality of an NMR spectrum is critically dependent on meticulous sample preparation and correctly chosen acquisition parameters. The following protocol is a self-validating system designed to produce a high-resolution, unambiguous spectrum.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is free of residual solvents from synthesis by placing it under high vacuum for several minutes.

-

Solvent Selection: Chloroform-d (CDCl₃) is an excellent initial choice as it is a common solvent for many organic compounds. It is recommended to use CDCl₃ containing 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal standard for accurate chemical shift referencing (δ = 0.00 ppm).[1]

-

Concentration: Prepare the sample by dissolving 5-25 mg of the compound in approximately 0.6-0.75 mL of the deuterated solvent.[1] This concentration is optimal for obtaining a strong signal in a reasonable time without causing line broadening from an overly concentrated sample.

-

Sample Handling: Dissolve the solid in a small vial before transferring the solution into a clean, dry, high-quality NMR tube (e.g., Wilmad or Norell).[2] If any particulate matter is present, filter the solution through a pipette with a cotton plug during transfer to prevent interference with magnetic field shimming.

Spectrometer Setup and Acquisition

The following parameters are recommended for a 400 MHz spectrometer; adjustments may be needed for other field strengths.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent (CDCl₃). Perform automated or manual shimming on the magnetic field to maximize its homogeneity, aiming for narrow, symmetrical linewidths on the TMS or residual solvent peak.

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg' on Bruker systems).

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, from TMS to the aldehyde proton, are captured.

-

Relaxation Delay (d1): A delay of 1.5-2.0 seconds is typically sufficient for routine ¹H spectra.

-

Acquisition Time (aq): Aim for an acquisition time of at least 3-4 seconds to ensure high data point resolution.

-

Number of Scans (ns): For the recommended sample concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

Predicted Spectral Data and Interpretation

Based on the foundational principles outlined in Section 2.0, the following ¹H NMR spectrum is predicted for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-aldehyde | ~10.2 | Singlet (s) | — | 1H |

| H-4 | ~8.2 | Doublet (d) | ~8.0 | 1H |

| H-5 | ~7.5 | Doublet (d) | ~8.0 | 1H |

Detailed Interpretation

-

Signal at ~10.2 ppm (1H, Singlet): This highly downfield signal is unambiguously assigned to the aldehyde proton . Its singlet nature confirms the absence of coupling to neighboring protons.

-

Signal at ~8.2 ppm (1H, Doublet): This signal in the aromatic region is assigned to H-4 . Its downfield position relative to H-5 is due to the combined electron-withdrawing effects of the adjacent aldehyde and chloro groups. The signal is split into a doublet by its ortho neighbor, H-5, with an expected coupling constant of approximately 8.0 Hz.

-

Signal at ~7.5 ppm (1H, Doublet): This signal is assigned to H-5 . It is upfield relative to H-4 as it is adjacent to only one chlorine atom. This signal is split into a doublet by its ortho neighbor, H-4, and critically, it must exhibit the exact same coupling constant as the H-4 signal.

Visualization of Molecular Connectivity

The following diagram illustrates the structure and the through-bond coupling relationship between the aromatic protons.

Sources